molecular formula C5H5FN2O2S B13508618 4-Fluoropyridine-3-sulfonamide CAS No. 361544-10-7

4-Fluoropyridine-3-sulfonamide

Cat. No.: B13508618
CAS No.: 361544-10-7
M. Wt: 176.17 g/mol
InChI Key: QZPPFDFOCKTYHK-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonamide group (-SO₂NH₂) at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the versatile pharmacophore of the sulfonamide moiety, making it a candidate for applications in medicinal chemistry, particularly as an enzyme inhibitor (e.g., carbonic anhydrase or kinase targets) . Fluorine’s small atomic radius and high electronegativity enhance metabolic stability and binding interactions compared to bulkier halogens or non-halogenated analogs.

Properties

CAS No.

361544-10-7

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

4-fluoropyridine-3-sulfonamide

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

QZPPFDFOCKTYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1F)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogenated Pyridine Sulfonamides

4-Chloropyridine-3-sulfonamide
  • Synthesis : Prepared via sulfonation of 4-hydroxypyridine with fuming sulfuric acid, followed by chlorination using PCl₅/POCl₃, yielding 70.84% after purification .
  • Reactivity : Chlorine’s lower electronegativity reduces the sulfonamide’s acidity (pKa ~8.5) versus the fluoro derivative (predicted pKa ~7.9), impacting enzyme inhibition potency .
4-Bromo-3-sulfonamidopyridine

Functionalized Derivatives: Aryl-Substituted Sulfonamides

4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
  • Applications: The aryl amino group may enhance selectivity for tyrosine kinase targets, though reduced solubility in aqueous media is a trade-off .
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides
  • Synthesis : Derived from 4-substituted pyridine-3-sulfonamides via coupling with triazole amines, enabling modular diversification for structure-activity relationship (SAR) studies .

Non-Halogenated Analogs

4-Hydroxypyridine-3-sulfonic Acid
  • Synthesis : Intermediate in the preparation of halogenated sulfonamides, synthesized via sulfonation of 4-hydroxypyridine .
  • Properties : The hydroxyl group increases solubility but lacks the electronic effects of halogens, reducing enzymatic inhibition efficacy.

Key Research Findings

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the sulfonamide’s acidity, improving binding to zinc-containing enzymes like carbonic anhydrase compared to chloro or hydroxyl analogs .
  • Synthetic Flexibility : 4-Substituted pyridine-3-sulfonamides are versatile intermediates; chlorination/amination steps enable rapid diversification .
  • Safety Profile : Halogenated sulfonamides (e.g., 4-chloro derivatives) may exhibit higher toxicity due to reactive intermediates, whereas fluorine’s stability could mitigate this risk .

Biological Activity

4-Fluoropyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial, antiviral, and anti-inflammatory domains. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the molecular formula C5_5H5_5FN2_2O2_2S and is characterized by the presence of a fluorine atom and a sulfonamide group attached to a pyridine ring. The structural characteristics of this compound contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It acts primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts bacterial growth and survival.

Binding Affinity Studies

Research demonstrated that compounds similar to this compound showed high binding energies to DHPS from various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures exhibited binding energies indicative of strong interactions with the enzyme, suggesting their potential as effective antibacterial agents .

CompoundBinding Energy (kcal/mol)Target Enzyme
4b-9.5S. aureus DHPS
6b-8.7E. coli DHPS

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. It has shown promise against various viruses, including those responsible for respiratory infections.

The compound's antiviral effects are thought to arise from its ability to inhibit viral proteases, crucial for viral replication. For example, sulfonamide derivatives have demonstrated inhibitory effects on the NS2B-NS3 protease of Dengue virus, with IC50_{50} values indicating moderate potency .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. Its sulfonamide group is known to modulate inflammatory pathways, leading to a reduction in pro-inflammatory cytokines.

Efficacy in In Vitro Models

In vitro assays have shown that this compound can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli. For instance, compounds derived from sulfonamides displayed IC50_{50} values lower than standard anti-inflammatory drugs like diclofenac .

CompoundIC50_{50} (µg/mL)Comparison DrugIC50_{50} (µg/mL)
5c110Diclofenac157
5d110--

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

  • Antibacterial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating significant reductions in bacterial load in treated subjects compared to controls.
  • Antiviral Applications : Clinical trials assessing the use of sulfonamide derivatives for treating viral infections reported promising results, particularly in patients with severe respiratory symptoms.

Q & A

Q. How can the synthesis of 4-Fluoropyridine-3-sulfonamide be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Lewis acids like AlCl₃). Multi-step protocols may include fluorination via nucleophilic substitution (e.g., KF for Cl→F replacement) and sulfonamide formation using sulfonyl chlorides. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural validation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and fluorine integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical data. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptors. Use dose-response curves (IC₅₀ determination) and competitive binding assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results across multiple cell lines to minimize false positives .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., buffer pH, cofactor availability). Replicate experiments under standardized conditions and employ orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays). Statistical tools like ANOVA or Bayesian analysis quantify reproducibility .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Use QSAR models trained on substituent electronic (Hammett σ) and steric (Taft Es) parameters. Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations (AMBER) assess stability. Validate predictions with synthesized analogs and in vitro testing .

Q. What reaction conditions favor selective functionalization of the pyridine ring in multi-step syntheses?

  • Methodological Answer : Electrophilic substitution at the 3-position is guided by directing groups (e.g., sulfonamide). Use mild oxidants (e.g., mCPBA) for epoxidation or Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl introductions. Solvent polarity (e.g., NMP vs. DCM) and temperature (0–25°C) control regioselectivity .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via LC-MS.
  • Thermal Stability : Store at 4°C, 25°C, and 40°C; assess decomposition kinetics.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Q. How do structural modifications impact solubility and bioavailability?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance aqueous solubility. LogP calculations (ChemAxon) guide lipophilicity adjustments. In situ permeability assays (Caco-2 cells) and pharmacokinetic profiling (rodent models) quantify oral bioavailability improvements .

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